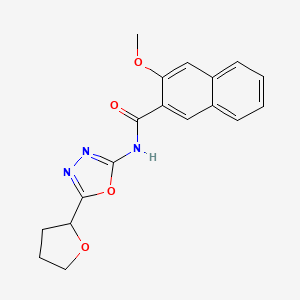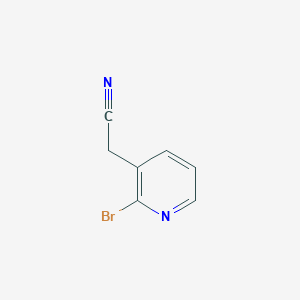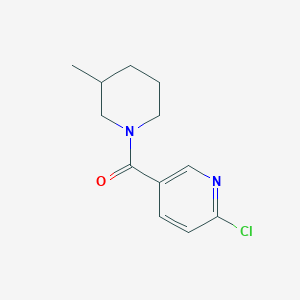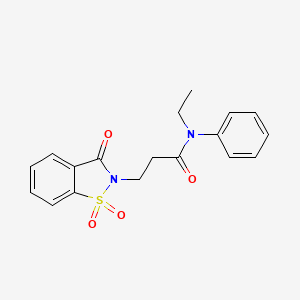
3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, also known as THF-oxadiazole-naphthamide (TON), is a novel compound that has gained attention in recent years due to its potential applications in scientific research. TON is a synthetic compound that belongs to the class of oxadiazole derivatives and has been shown to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Furan Derivatives and Chemical Transformations
Research into furan derivatives, such as those related to 3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, has explored their chemical transformations. For instance, Horaguchi, Shimizu, and Abe (1976) investigated the cyclization of benzofuran derivatives, shedding light on the chemical behavior of structurally related compounds (T. Horaguchi, T. Shimizu, T. Abe, 1976).
Cancer Research
Compounds structurally similar to 3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide have been evaluated for their potential in cancer treatment. For example, a study by Kong et al. (2018) on a naphthyridine derivative revealed its efficacy in inducing apoptosis and necroptosis in melanoma cells, highlighting the potential of similar compounds in oncology research (Q. Kong et al., 2018).
Bone Turnover and Osteoporosis
In the context of bone turnover and osteoporosis, Hutchinson et al. (2003) investigated a compound with a similar structure, focusing on its antagonistic effects on specific receptors, which could inform the development of treatments for osteoporosis (J. Hutchinson et al., 2003).
Crystalline Forms and Hydration States
The study of crystalline forms and hydration states of pharmaceutical compounds, such as those structurally related to 3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, is crucial. Zhao et al. (2009) explored the formation of multiple layer hydrates for a complex pharmaceutical compound, contributing to the understanding of physical properties relevant to drug formulation and stability (X. S. Zhao et al., 2009).
Antineoplastic Agents
In the field of antineoplastic agents, the synthesis and evaluation of compounds with similar structures, as studied by Chang et al. (1999), provide insights into the development of new classes of cancer-fighting drugs (H. Chang et al., 1999).
Anticancer Evaluation
Salahuddin et al. (2014) conducted research on benzimidazole derivatives with structural elements similar to 3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, focusing on their synthesis, characterization, and in vitro anticancer evaluation (Salahuddin et al., 2014).
Anti-inflammatory and Analgesic Agents
The potential of structurally related compounds as anti-inflammatory and analgesic agents has been explored, as in the study by Narayana et al. (2005), which focused on the synthesis of oxadiazoles and their pharmacological screening (B. Narayana et al., 2005).
Metabolic Studies
Mise et al. (2004) investigated the metabolism of a novel cognitive enhancer with structural similarities, focusing on the polymorphic expression of certain enzymes in dogs. This research provides insights into the metabolism of related compounds (M. Mise et al., 2004).
Eigenschaften
IUPAC Name |
3-methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-3,5-6,9-10,14H,4,7-8H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSTRCZARPAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide](/img/structure/B2922975.png)


![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)



![7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2922989.png)

![6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922991.png)
![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)


